![molecular formula C13H14FNO3 B1627015 1-(2-Fluorobenzamido)cyclopentanecarboxylic acid CAS No. 912771-20-1](/img/structure/B1627015.png)
1-(2-Fluorobenzamido)cyclopentanecarboxylic acid
Overview
Description
1-(2-Fluorobenzamido)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C13H14FNO3 . It is derived from cyclopentanecarboxylic acid, an organic compound that is a colorless nonvolatile oil .
Synthesis Analysis
Cyclopentanecarboxylic acid, a precursor to 1-(2-Fluorobenzamido)cyclopentanecarboxylic acid, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular structure of 1-(2-Fluorobenzamido)cyclopentanecarboxylic acid is characterized by a molecular formula of C13H14FNO3 . The average mass of the molecule is 251.254 Da and the monoisotopic mass is 251.095779 Da .Scientific Research Applications
Fluorescent Sensing and Imaging
Fluorescent Chemosenors for Cu(2+) : A novel coumarin-based fluorogenic probe was developed for selective and high-affinity detection of Cu(2+) ions in biological systems. This study highlights the potential of fluorobenzamide derivatives in the development of fluorescent sensors for metal ions, which are crucial in various biological and environmental monitoring applications (H. Jung et al., 2009).
Synthetic Methodologies
Iron-Catalyzed C-H Fluorination : Research demonstrated a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds using iron. This process underscores the significance of fluorobenzamide structures in facilitating novel synthetic routes for the introduction of fluorine atoms into organic molecules, enhancing their properties for further chemical applications (Brian J. Groendyke et al., 2016).
Molecular Imaging
PET Imaging Agents for Prostate Cancer : A study on 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, a PSMA-based PET imaging agent, reflects the crucial role of fluorobenzamide derivatives in developing diagnostic tools for cancer. Such compounds offer promising pathways for the visualization and management of prostate cancer (Ying Chen et al., 2011).
Fluorination Techniques
Photoredox-Catalyzed Fluoromethylation : This study explores the use of photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds, highlighting the role of fluorinated compounds in modifying organic molecules to impart desirable properties, such as increased biological activity or stability (T. Koike & M. Akita, 2016).
Chemical Biology
Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Protein Labeling : The development of a genetically encoded unnatural amino acid for covalent bonding in proteins showcases the potential of fluorobenzamide derivatives in chemical biology. This innovation opens new avenues for studying protein functions and interactions in complex biological systems (Jun Liu et al., 2021).
properties
IUPAC Name |
1-[(2-fluorobenzoyl)amino]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-10-6-2-1-5-9(10)11(16)15-13(12(17)18)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSONEMYXXNOCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587564 | |
Record name | 1-(2-Fluorobenzamido)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzamido)cyclopentanecarboxylic acid | |
CAS RN |
912771-20-1 | |
Record name | 1-[(2-Fluorobenzoyl)amino]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912771-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorobenzamido)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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